Phenylacetone

Catalog No.
S1539643
CAS No.
136675-26-8
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetone

CAS Number

136675-26-8

Product Name

Phenylacetone

IUPAC Name

1-phenylpropan-2-one

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

QCCDLTOVEPVEJK-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC=CC=C1

solubility

In water, 2270 mg/L at 25 °C (est)
Very soluble in ethanol, diethyl ether; miscible in benzene, xylene; soluble in chloroform

Synonyms

1-phenyl-2-propanone, benzyl methyl ketone, phenylacetone

Canonical SMILES

CC(=O)CC1=CC=CC=C1

The exact mass of the compound Phenylacetone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2270 mg/l at 25 °c (est)very soluble in ethanol, diethyl ether; miscible in benzene, xylene; soluble in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of methyl ketone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Phenylacetone is a mono-substituted benzene derivative featuring an acetone structure attached to a phenyl group. Its systematic IUPAC name reflects its structure, emphasizing the ketone functional group. Due to its potential for misuse in illicit drug synthesis, it has been classified as a Schedule II controlled substance in the United States since 1980 .

, including:

  • Oxidation: It can be oxidized to produce benzoic acid, which further metabolizes to hippuric acid for excretion in humans .
  • Hydroxylation: Para-hydroxylation can occur, resulting in 4-hydroxyphenylacetone, another metabolite of amphetamine .
  • Reductive Amination: This reaction is significant in the synthesis of amphetamines from phenylacetone and methylamine .

Phenylacetone acts as a metabolite of amphetamine and methamphetamine in humans. The flavin-containing monooxygenase 3 enzyme facilitates its conversion from these substances, rendering it non-toxic. Phenylacetone itself does not exhibit significant pharmacological activity but serves as an intermediate in metabolic pathways .

Several methods exist for synthesizing phenylacetone, including:

  • Gas-phase ketonic decarboxylation: This industrial method involves phenylacetic acid and acetic acid over a ceria-alumina catalyst .
  • Friedel-Crafts Alkylation: A laboratory method where chloroacetone reacts with benzene in the presence of aluminum chloride .
  • Zeolite-catalyzed isomerization: Another synthetic route utilizing zeolite as a catalyst .

Other methods include reactions involving 3-phenylpropylene and alkyl nitrites under specific conditions .

Phenylacetone is primarily used in:

  • Pharmaceutical Manufacturing: It serves as a precursor for the synthesis of amphetamines and other psychoactive substances.
  • Fragrance Industry: It is utilized for its aromatic properties in perfumes and flavorings.
  • Chemical Research: It acts as an intermediate in various organic syntheses.

Several compounds share structural similarities with phenylacetone. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Methylenedioxyphenylacetone (MDP2P)Contains a methylenedioxy group attached to the phenyl ringPrecursor to MDMA; regulated substance
CyclohexylacetoneCyclohexane derivative of phenylacetoneDifferent cyclic structure; used in fragrances
AcetophenoneA methyl ketone with a phenyl groupCommonly used as a solvent and in synthesis

Phenylacetone's uniqueness lies in its specific role as a precursor for amphetamines, distinguishing it from other similar compounds that may serve different purposes or exhibit different properties.

Physical Description

Liquid

Color/Form

Liquid

XLogP3

1.4

Boiling Point

216.5 °C
214 °C

Density

1.0157 g/m cu at 20 °C

LogP

1.44 (LogP)
log Kow = 1.44

Melting Point

-15.0 °C
-15.3 °C

UNII

O7IZH10V9Y

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 43 of 45 companies (only ~ 4.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Phenyl 2-propanone is a liquid. It is very soluble in water. Phenyl 2-propanone is a US Drug Enforcement Administration (DEA) Schedule II Controlled Substance. USE: Phenyl 2-propanone is used to make pharmaceuticals and other chemicals. It is also used to make illegal drugs. EXPOSURE: Workers that use phenyl 2-propanone may breathe in vapors or have direct skin contact. The general population may be exposed by smoking cigarettes and tobacco substitutes and consumption of some foods. Exposure will occur in those using phenyl 2-propanone when manufacturing illegal drugs. If phenyl 2-propanone is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move slowly into air from moist soil and water. It is expected to move through soil. It is not expected to build up in fish. RISK: Data on the potential for phenyl 2-propanone to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of phenyl 2-propanone are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for phenyl 2-propanone to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for phenyl 2-propanone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.16 mm Hg at 25 °C (est)

Other CAS

103-79-7

Wikipedia

Phenylacetone

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

1-Phenyl-2-propanone is produced by catalytic ketonization of phenylacetic acid with acetic acid over an alumina-supported cerium oxide catalyst at 400-500 °C. It may also be produced by the rearrangement of phenylpropylene oxide on zeolites or oxidation of 2-phenylpropanol.

General Manufacturing Information

Pharmaceutical and medicine manufacturing
2-Propanone, 1-phenyl-: ACTIVE
Analog of propiophenone where carbonyl group is on the 2 carbon atom instead of the 1 carbon atom of the side chain.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Combustible liquids

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 07-17-2023

Effect of His

P D Parshin, A A Pometun, U A Martysuk, S Yu Kleymenov, D L Atroshenko, E V Pometun, S S Savin, V I Tishkov
PMID: 32571187   DOI: 10.1134/S0006297920050065

Abstract

Phenylacetone monooxygenase (EC 1.14.13.92, PAMО) catalyzes oxidation of ketones with molecular oxygen and NADPH with the formation of esters. PAMО is a promising enzyme for biotechnological processes. In this work, we generated genetic constructs coding for PAMO from Thermobifida fusca, containing N- or C-terminal His
-tags (PAMO N and PAMO C, respectively), as well as PAMO L with the His
-tag attached to the enzyme C-terminus via a 19-a.a. spacer. All PAMO variants were expressed as catalytically active proteins in Escherichia coli BL21(DE3) cells; however, the expression level of PAMO N was 3 to 5 times higher than for the other two enzymes. The catalytic constants (k
) of PAMO C and PAMO L were similar to that published for PAMO L produced in a different expression system; the catalytic constant for PAMO N was slightly lower (by 15%). The values of Michaelis constants with NADPH for all PAMО variants were in agreement within the published data for PAMO L (within the experimental error); however, the K
for benzylacetone was several times higher. Thermal inactivation studies and differential scanning calorimetry demonstrated that the thermal stability of PAMO N was 3 to 4 times higher compared to that of the enzymes with the C-terminal His
-tag.


Capacitive sensing of an amphetamine drug precursor in aqueous samples: Application of novel molecularly imprinted polymers for benzyl methyl ketone detection

Esther De Rycke, Anna Trynda, Magdalena Jaworowicz, Peter Dubruel, Sarah De Saeger, Natalia Beloglazova
PMID: 33161291   DOI: 10.1016/j.bios.2020.112773

Abstract

Highly selective molecularly imprinted polymers (MIPs) towards benzyl methyl ketone (BMK) were synthesized for application as recognition elements in a capacitive sensor. A computational approach was employed to select the most appropriate monomers and cross-linkers. Using the selected compounds, different polymerization techniques and protocols were compared in order to study the effect on the MIP performance and characteristics. MIPs synthesized by bulk polymerization using itaconic acid and 1-vinylimidazole as monomers and p-divinylbenzene as cross-linker possess the highest affinity towards the target analyte. Prior to capacitive analysis, the developed particles were immobilized on the surface of gold transducers using tyramine as a linker. The validity of the developed sensor was checked by the BMK detection in spiked tap water and real water samples. A linear working range from 50 to 1000 μM was found while the limit of detection (LOD) was determined to be 1 μM in tap water. To the best of our knowledge, both the developed MIPs towards BMK and the electrochemical sensor for its detection have not been published or marketed to date.


Combating fluconazole-resistant fungi with novel β-azole-phenylacetone derivatives

Liyu Zhao, Nannan Sun, Linfeng Tian, Yin Sun, Yixuan Chen, Xinran Wang, Shizhen Zhao, Xin Su, Dongmei Zhao, Maosheng Cheng
PMID: 31541871   DOI: 10.1016/j.ejmech.2019.111689

Abstract

A series of β-azole-phenylacetone derivatives with novel structures were designed and synthesized to combat the increasing incidence of susceptible fungal infections and drug-resistant fungal infections. The antifungal activity of the synthesized compounds was assessed against five susceptible strains and five fluconazole-resistant strains. Antifungal activity tests showed that most of the compounds exhibited excellent antifungal activities against five pathogenic strains with MIC values in the range of 0.03-1 μg/mL. Compounds with R
= 3-F substituted and 15o and 15ae exhibited moderate antifungal activities against fluconazole-resistant strains 17# and CaR with MIC values in the range of 1-8 μg/mL. Compounds with R
= H or 2-F (such as 15a, 15o, 15p) displayed moderate to good antifungal activity against fluconazole-resistant strains 632, 901 and 904 with MIC values in the range of 0.125-4 μg/mL. Notably, 15o and 15ae exhibited antifungal activity against five susceptible strains and five fluconazole-resistant strains. Preliminary mechanistic studies showed that the potent antifungal activity of compound 15ae stemmed from inhibition of C. albicans CYP51. Compounds 15o, 15z and 15ae were nearly nontoxic to mammalian A549 cells.


Spatial requirement for PAMO for transformation of non-native linear substrates

Alexandra T P Carvalho, Daniel F A R Dourado, Timofey Skvortsov, Miguel de Abreu, Lyndsey J Ferguson, Derek J Quinn, Thomas S Moody, Meilan Huang
PMID: 29318252   DOI: 10.1039/c7cp07172h

Abstract

Phenylacetone monooxygenase is the most stable and thermo-tolerant member of the Baeyer-Villiger monooxygenases family, and therefore it is an ideal candidate for the synthesis of industrially relevant ester or lactone compounds. However, its limited substrate scope has largely limited its industrial applications. Linear substrates are interesting from an industrial point of view, it is thus necessary to identify the essential spatial requirement for achieving high conversions for non-native linear substrates. Here using molecular dynamics simulations, we compared the conversion of a non-native linear substrate 2-octanone and the native substrate phenylacetone, catalyzed by the WT enzyme and a quadruple variant P253F/G254A/R258M/L443F that exhibits significantly improved activity towards 2-octanone. We uncovered that a remarkable movement of L289 is crucial for a reshaping of the active site of the quadruple variant so as to prevent the aliphatic substrate from moving away from the C4a-peroxyflavin, thus enabling it to keep a catalytically relevant pose during the oxygenation process. By performing steady-state kinetic analysis of two single-mutation variants at position 258, we further validated that the L289 reposition is attributed to the combined effect of quadruple mutations. In order to further explore the substrate scope of PAMO we also studied the binding of cyclopentanone and 2-phenylcyclohexanone, which are the typical substrates of CPMO in group I and CHMO in group III, respectively. Our study provides fundamental atomic-level insights in rational engineering of PAMO for wide applications in industrial biocatalysis, in particular, in the biotransformation of long-chain aliphatic oils into potential biodiesels.


'APAAN in the neck' - A reflection on some novel impurities found in seized materials containing amphetamine in Ireland during routine forensic analysis

John D Power, Pierce Kavanagh, Gavin McLaughlin, Michael Barry, Geraldine Dowling, Simon D Brandt
PMID: 28332334   DOI: 10.1002/dta.2194

Abstract

This perspective examines amphetamine importations into Ireland. Some novel by-products were detected and linked to a change in the method of production of P2P from APAAN. These by-products remained present during subsequent Leuckart reaction conditions. Novel by-products from substituted cathinone synthesis reactions were also isolated and characterized.


The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone

David Doughty, Ben Painter, Paul E Pigou, Martin R Johnston
PMID: 27081790   DOI: 10.1016/j.forsciint.2016.03.034

Abstract

The synthesis of impurities detected in clandestinely manufactured Amphetamine Type Stimulants (ATS) has emerged as more desirable than simple "fingerprint" profiling. We have been investigating the impurities formed when phenyl-2-propanone (P2P) 5, a key ATS precursor, is synthesised in three steps; an aldol condensation of benzaldehyde and methyl ethyl ketone (MEK); a Baeyer-Villiger reaction; and ester hydrolysis. We have identified and selectively synthesised several impurities that may be used as route specific markers for this series of synthetic steps. Specifically these impurities are 3-methyl-4-phenyl-3-buten-2-one 3, 2-methyl-1,5-diphenylpenta-1,4-diene-3-one 9, 2-(methylamino)-3-methyl-4-phenyl-3-butene 16, 2-(Methylamino)-3-methyl-4-phenylbutane 17, and 1-(methylamino)-2-methyl-1,5-diphenylpenta-4-ene-3-one 22.


Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products

John D Power, Pierce Kavanagh, Gavin McLaughlin, Geraldine Dowling, Michael Barry, John O'Brien, Brian Talbot, Brendan Twamley, Simon D Brandt
PMID: 26768537   DOI: 10.1002/dta.1944

Abstract

1-Phenyl-2-propanone (P2P) is an internationally monitored precursor that has become increasingly difficult for illicit amphetamine producers to source, which means that alternative routes to its preparation have become increasingly important. One such approach includes the hydrolysis of alpha-phenylacetoacetonitrile (APAAN) with sulfuric acid. Previously, we reported the identification of 4,6-dimethyl-3,5-diphenylpryid-2-one following implementation of hydrolysis conditions and it was proposed that this compound might serve as one route specific by-product in the APAAN to P2P conversion. This study continued to explore the presence of impurities formed during this conversion and expanded also into a second route of P2P synthesis starting from alpha-methylstyrene (AMS). All P2P products underwent the Leuckart procedure to probe the presence of P2P-related impurities that might have carried through to the final product. Two by-products associated with the APAAN hydrolysis route to P2P were identified as 2,3-diacetyl-2,3-diphenylsuccinonitrile (1) and 2-methyl-1-phenyl-1,3-dicarbonitrile-1H-indene (2), respectively. Two by-products associated with the AMS route to P2P and subsequent Leuckart reaction were 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene (3) and 1-phenyl-N-(phenylethyl)propan-2-amine (4), respectively. The two indenes (2 and 3) identified in synthesized amphetamine originating from P2P suggested that it might be possible to differentiate between the two synthetic routes regarding the use of APAAN and AMS. Furthermore, the association of these compounds with amphetamine production appears to have been reported for the first time. The presence of compounds 1 - 4 in seized amphetamine samples and waste products could facilitate the suggestion whether APAAN or AMS were employed in the synthesis route to the P2P. Copyright © 2016 John Wiley & Sons, Ltd.


Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate

Steven G Toske, Jennifer B McConnell, Jaclyn L Brown, Jennifer M Tuten, Erin E Miller, Monica Z Phillips, Etienne R Vazquez, Ira S Lurie, Patrick A Hays, Elizabeth M Guest
PMID: 26033896   DOI: 10.1002/dta.1814

Abstract

A trace processing impurity found in certain methamphetamine exhibits was isolated and identified as trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride (1). It was determined that this impurity was produced via reductive amination of trans-4-methyl-5-phenyl-4-penten-2-one (4), which was one of a cluster of related ketones generated during the synthesis of 1-phenyl-2-propanone (P2P) from phenylacetic acid and lead (II) acetate. This two-step sequence resulted in methamphetamine containing elevated levels of 1. In contrast, methamphetamine produced from P2P made by other methods produced insignificant (ultra-trace or undetectable) amounts of 1. These results confirm that 1 is a synthetic marker compound for the phenylacetic acid and lead (II) acetate method. Analytical data for 1 and 4, and a postulated mechanism for the production of 4, are presented. Copyright © 2015 John Wiley & Sons, Ltd.


Directed evolution of phenylacetone monooxygenase as an active catalyst for the Baeyer-Villiger conversion of cyclohexanone to caprolactone

Loreto P Parra, Juan P Acevedo, Manfred T Reetz
PMID: 25675885   DOI: 10.1002/bit.25564

Abstract

Phenylacetone monooxygenase (PAMO) is an exceptionally robust Baeyer-Villiger monooxygenase, which makes it ideal for potential industrial applications. However, its substrate scope is limited, unreactive cyclohexanone being a prominent example. Such a limitation is unfortunate, because this particular transformation in an ecologically viable manner would be highly desirable, the lactone and the respective lactam being of considerable interest as monomers in polymer science. We have applied directed evolution in search of an active mutant for this valuable C-C activating reaction. Using iterative saturation mutagenesis (ISM), several active mutants were evolved, with only a minimal trade-off in terms of stability. The best mutants allow for quantitative conversion of 2 mM cyclohexanone within 1 h reaction time. In order to circumvent the NADP(+) regeneration problem, whole E. coli resting cells were successfully applied. Molecular dynamics simulations and induced fit docking throw light on the origin of enhanced PAMO activity. The PAMO mutants constitute ideal starting points for future directed evolution optimization necessary for an industrial process.


Structural and Catalytic Characterization of a Fungal Baeyer-Villiger Monooxygenase

Felix Martin Ferroni, Carmien Tolmie, Martha Sophia Smit, Diederik Johannes Opperman
PMID: 27472055   DOI: 10.1371/journal.pone.0160186

Abstract

Baeyer-Villiger monooxygenases (BVMOs) are biocatalysts that convert ketones to esters. Due to their high regio-, stereo- and enantioselectivity and ability to catalyse these reactions under mild conditions, they have gained interest as alternatives to chemical Baeyer-Villiger catalysts. Despite their widespread occurrence within the fungal kingdom, most of the currently characterized BVMOs are from bacterial origin. Here we report the catalytic and structural characterization of BVMOAFL838 from Aspergillus flavus. BVMOAFL838 converts linear and aryl ketones with high regioselectivity. Steady-state kinetics revealed BVMOAFL838 to show significant substrate inhibition with phenylacetone, which was more pronounced at low pH, enzyme and buffer concentrations. Para substitutions on the phenyl group significantly improved substrate affinity and increased turnover frequencies. Steady-state kinetics revealed BVMOAFL838 to preferentially oxidize aliphatic ketones and aryl ketones when the phenyl group are separated by at least two carbons from the carbonyl group. The X-ray crystal structure, the first of a fungal BVMO, was determined at 1.9 Å and revealed the typical overall fold seen in type I bacterial BVMOs. The active site Arg and Asp are conserved, with the Arg found in the "in" position. Similar to phenylacetone monooxygenase (PAMO), a two residue insert relative to cyclohexanone monooxygenase (CHMO) forms a bulge within the active site. Approximately half of the "variable" loop is folded into a short α-helix and covers part of the active site entry channel in the non-NADPH bound structure. This study adds to the current efforts to rationalize the substrate scope of BVMOs through comparative catalytic and structural investigation of different BVMOs.


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